molecular formula C21H15NO3 B13100412 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione CAS No. 1885-53-6

2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione

Cat. No.: B13100412
CAS No.: 1885-53-6
M. Wt: 329.3 g/mol
InChI Key: JYUSHNFOXUEQIH-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione is a structurally complex compound featuring an isoindoline-1,3-dione core substituted with a biphenyl-methoxy group. This moiety is critical for its physicochemical properties, including solubility, lipophilicity, and intermolecular interactions.

Properties

CAS No.

1885-53-6

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

2-[(4-phenylphenyl)methoxy]isoindole-1,3-dione

InChI

InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)25-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

JYUSHNFOXUEQIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and the use of green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups attached to the isoindoline-1,3-dione core, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents.

Major Products: The major products formed from the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include various substituted isoindoline-1,3-dione derivatives. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the dopamine receptor D2, which is implicated in various neurological disorders . The compound may also interact with other receptors and enzymes, leading to its diverse biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives

Compound Name Substituent Group(s) Key Structural Features Reference
2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione Biphenyl-methoxy Extended aromatic system, methoxy linker
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Imidazole-phenyl Electron-withdrawing imidazole, planar core
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole-acryloyl Conjugated acryloyl group, indole moiety
2-(14-((4'-Tetradecyloxy-biphenyl-4-yl)oxy)tetradecyl)isoindoline-1,3-dione Alkyloxy-biphenyl Long alkyl chain, smectic liquid crystal
2-(4-(Methylthio)phenyl)isoindoline-1,3-dione Methylthio-phenyl Sulfur-containing substituent

Key Observations :

  • Aromatic Systems : The biphenyl group in the target compound enhances π-π stacking compared to single phenyl or heterocyclic substituents (e.g., imidazole in ).
  • Linker Flexibility : Methoxy and alkyloxy linkers (as in ) improve solubility and phase behavior in liquid crystals, whereas rigid acryloyl groups () favor planar conformations for enzyme binding.
  • Electron Effects : Electron-withdrawing groups (e.g., imidazole in ) increase antimicrobial activity, while electron-donating groups (e.g., methoxy in ) modulate electronic density for cholinesterase inhibition.

Key Observations :

  • The biphenyl-methoxy derivative (target compound) achieves high yields (89%) via nucleophilic substitution under mild conditions (K₂CO₃, room temperature) .
  • Lower yields in indole-acryloyl analogues () may stem from steric hindrance during condensation.

Key Observations :

  • The biphenyl-methoxy compound’s extended aromatic system (vs. alkyl chains in ) may reduce liquid crystal behavior but improve binding to hydrophobic enzyme pockets.
  • Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., imidazole in ), suggesting the biphenyl-methoxy group’s electron-rich nature may require structural optimization for similar activity.

Biological Activity

2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione, also known by its CAS number 1885-53-6, is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H15NO3
  • Molecular Weight : 329.3487 g/mol
  • IUPAC Name : 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione
  • CAS Registry Number : 1885-53-6

The compound features a biphenyl moiety linked to an isoindoline structure, which is significant for its biological interactions.

Biological Activity Overview

Research on the biological activity of 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione has indicated several potential therapeutic effects:

Anticancer Activity

Studies have shown that compounds with isoindoline structures exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. A notable study demonstrated that derivatives of isoindoline compounds can inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown that it exhibits activity against certain bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialDisrupts cell wall integrity; interferes with metabolism

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various isoindoline derivatives. The results indicated that compounds similar to 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione showed significant cytotoxic effects on breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antioxidant Activity
Research conducted by Umesha et al. focused on the antioxidant properties of related compounds. The study utilized DPPH radical scavenging assays to demonstrate that isoindoline derivatives exhibited substantial antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

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